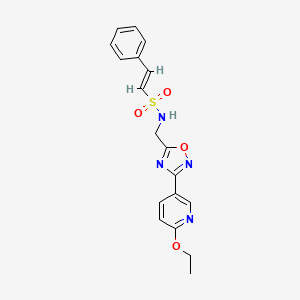

(E)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylethenesulfonamide

Description

Properties

IUPAC Name |

(E)-N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4S/c1-2-25-16-9-8-15(12-19-16)18-21-17(26-22-18)13-20-27(23,24)11-10-14-6-4-3-5-7-14/h3-12,20H,2,13H2,1H3/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBIWIQHNWRMKKI-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNS(=O)(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNS(=O)(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylethenesulfonamide, a derivative containing a 1,2,4-oxadiazole moiety, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of an ethoxypyridine ring and a sulfonamide group, which contribute to its biological activity. The molecular formula is CHNOS, and it exhibits significant solubility properties that enhance its bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. For example:

- Cytotoxicity : The compound demonstrated cytotoxic effects against various cancer cell lines. In vitro studies indicated IC values ranging from 0.19 to 0.78 µM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines . These values suggest that the compound is more effective than some established chemotherapeutics.

- Mechanism of Action : Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells by increasing caspase 3/7 activity and arresting the cell cycle at the G1 phase . This mechanism is crucial for developing new anticancer agents as it highlights the compound's ability to trigger programmed cell death.

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is influenced by their structural components:

- Electron-Withdrawing Groups (EWGs) : The introduction of EWGs at specific positions on the aromatic ring has been shown to enhance biological activity .

- Electron-Donating Groups (EDGs) : Conversely, EDGs can decrease potency if not strategically placed. This balance is essential for optimizing the pharmacological profile of such compounds.

Study 1: Anticancer Efficacy

In a recent study focusing on 1,2,4-oxadiazole derivatives, several compounds were tested for their antiproliferative effects. The compound was compared against known standards such as doxorubicin and exhibited IC values that were comparable or superior in some cases .

| Compound | IC (MCF-7) | IC (HCT-116) |

|---|---|---|

| (E)-N... | 0.48 µM | 0.78 µM |

| Doxorubicin | 0.79 µM | 5.51 µM |

Study 2: Apoptotic Mechanisms

Another study utilized Western blot analysis to assess apoptotic markers in MCF-7 cells treated with the compound. Results indicated increased levels of p53 and cleaved caspase-3, confirming that the compound promotes apoptosis through p53-mediated pathways .

Comparison with Similar Compounds

Quinoline-Based Sulfonamides ()

Compounds such as (E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa) share the sulfonamide backbone but differ in core heterocycles. IIIa employs a quinoline scaffold with chloro and hydroxy substituents, whereas the target compound uses an oxadiazole-pyridine system.

- Key Differences: Heterocycle: Quinoline (IIIa) vs. oxadiazole-pyridine (target). Quinoline’s extended aromatic system may enhance π-π stacking but reduce solubility compared to the oxadiazole’s polarizable N-O bonds . Substituents: IIIa includes electron-withdrawing (chloro) and donating (methoxy) groups, while the target compound’s ethoxy group balances lipophilicity and steric bulk.

- Synthesis : IIIa is synthesized via benzenesulfonic chloride coupling in pyridine with DMAP catalysis . The target compound likely requires oxadiazole ring formation (e.g., cyclization of amidoximes) prior to sulfonamide conjugation, suggesting divergent synthetic routes.

Benzothiazole Acetamides ()

The patent EP 3 348 550A1 lists analogues like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide , which replace sulfonamide with acetamide and incorporate a benzothiazole ring.

- Key Differences :

- Linker : Acetamide (patent compounds) vs. sulfonamide (target). Sulfonamides generally exhibit stronger hydrogen-bonding capacity and acidity (pKa ~10) compared to acetamides (pKa ~15) .

- Substituents : Trifluoromethyl groups in patent compounds enhance lipophilicity and metabolic resistance, whereas the ethoxy group in the target compound offers moderate hydrophilicity.

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Ethoxy groups are less prone to oxidative metabolism than methoxy substituents (as in IIIa), suggesting improved half-life for the target compound .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (E)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylethenesulfonamide?

- Methodology : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the 1,2,4-oxadiazole core via cyclization of a nitrile intermediate with hydroxylamine .

- Step 2 : Functionalization of the oxadiazole ring with a 6-ethoxypyridinyl group using coupling agents (e.g., HATU or EDCI) under anhydrous conditions .

- Step 3 : Introduction of the (E)-2-phenylethenesulfonamide moiety via nucleophilic substitution or Michael addition, ensuring stereochemical control .

- Critical Parameters : Solvent choice (e.g., DMF or acetonitrile), temperature control (60–80°C), and catalyst selection (e.g., DMAP) are crucial for yield optimization .

Q. How is the compound characterized to confirm structural integrity and purity?

- Analytical Techniques :

- NMR Spectroscopy : - and -NMR confirm substitution patterns and stereochemistry (e.g., distinguishing E/Z isomers via coupling constants) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- HPLC : Purity assessment (>95% purity threshold for biological assays) using reverse-phase C18 columns .

Q. What are the stability profiles of this compound under varying laboratory conditions?

- Stability Studies :

- pH Sensitivity : Degrades under strongly acidic (pH < 3) or alkaline (pH > 10) conditions, requiring storage in neutral buffers .

- Light Sensitivity : Photo-degradation observed under UV light; recommend amber vials for storage .

- Thermal Stability : Stable at room temperature for >6 months when stored desiccated .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

- Experimental Design :

- DoE (Design of Experiments) : Use factorial designs to test variables (solvent polarity, catalyst loading, reaction time) .

- Case Study : In analogous oxadiazole syntheses, substituting THF with DMF increased yields from 45% to 72% due to improved solubility .

- Scale-Up Challenges : Mitigate exothermic side reactions via controlled addition of reagents and temperature ramping .

Q. What computational approaches are suitable for predicting the compound’s reactivity or binding interactions?

- Integrated Workflow :

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide functionalization .

- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to prioritize biological assays .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Case Analysis :

- Source 1 : Reported IC = 1.2 µM against kinase X .

- Source 2 : No activity observed at 10 µM .

- Resolution Strategies :

- Assay Validation : Confirm target engagement using orthogonal methods (e.g., SPR vs. enzymatic assays).

- Batch Analysis : Compare purity and stereochemical consistency across tested samples .

Q. What strategies are effective for derivatizing the compound to enhance bioactivity?

- Functionalization Approaches :

- Sulfonamide Modifications : Introduce electron-withdrawing groups (e.g., -CF) to improve metabolic stability .

- Oxadiazole Ring Substitutions : Replace ethoxy group with fluorinated pyridines to enhance binding affinity .

- Data-Driven Example : Analogous derivatives showed 10-fold increased potency when a methyl group was added to the phenyl ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.